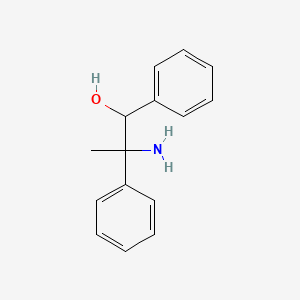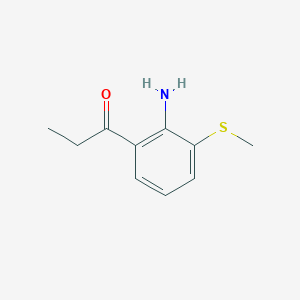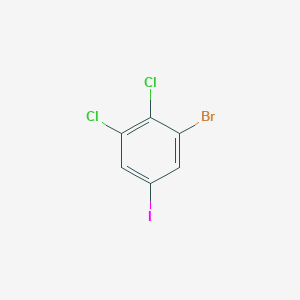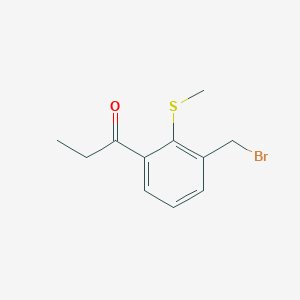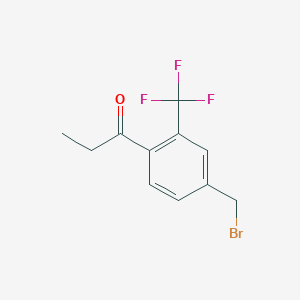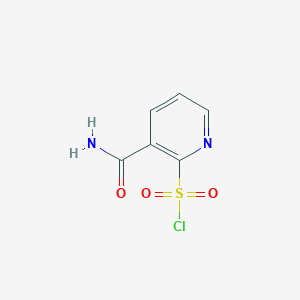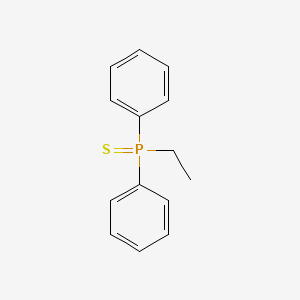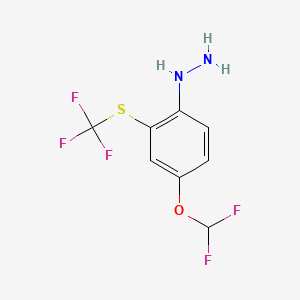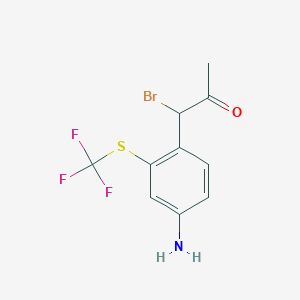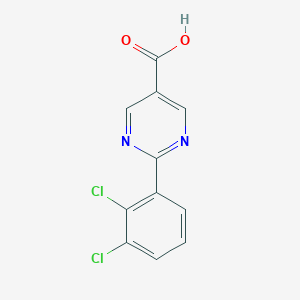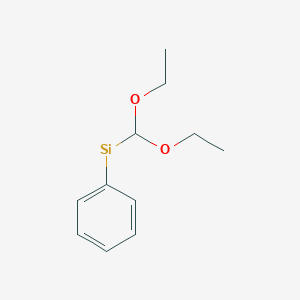
CID 23105603
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 23105603” is a chemical entity with significant relevance in various scientific fields It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 23105603” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of various reagents and catalysts to facilitate the desired chemical transformations.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet the demand for its applications. Industrial production methods often involve optimizing the reaction conditions, such as temperature, pressure, and reaction time, to maximize the efficiency and yield of the compound. Additionally, purification techniques are employed to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 23105603” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The chemical reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to complex molecules with enhanced properties.
Scientific Research Applications
Compound “CID 23105603” has a wide range of scientific research applications, making it a valuable tool in various fields.
Chemistry: In chemistry, this compound is used as a reagent or intermediate in the synthesis of other compounds. Its unique properties make it suitable for various chemical transformations, enabling the development of new materials and molecules.
Biology: In biological research, compound “this compound” is utilized to study cellular processes and molecular interactions. It can serve as a probe or marker in experiments, helping researchers understand the underlying mechanisms of biological systems.
Medicine: In the medical field, compound “this compound” has potential therapeutic applications. It may be used in drug development to target specific diseases or conditions. Its unique properties can enhance the efficacy and safety of pharmaceutical formulations.
Industry: In industrial applications, compound “this compound” is employed in the production of various products, including chemicals, materials, and consumer goods. Its versatility and effectiveness make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of compound “CID 23105603” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application.
Molecular Targets: Compound “this compound” may interact with enzymes, receptors, or other proteins, modulating their activity and function. These interactions can influence cellular processes and pathways, leading to the desired biological outcomes.
Pathways Involved: The pathways involved in the mechanism of action of compound “this compound” can vary depending on the specific application. For example, in therapeutic applications, it may target signaling pathways involved in disease progression, while in industrial applications, it may influence chemical reactions and processes.
Comparison with Similar Compounds
Compound “CID 23105603” can be compared with other similar compounds to highlight its uniqueness and advantages.
Similar Compounds: Some similar compounds include those with comparable chemical structures or properties. These compounds may share certain characteristics but differ in specific aspects, such as reactivity, stability, or biological activity.
Uniqueness: The uniqueness of compound “this compound” lies in its specific combination of properties, making it suitable for a wide range of applications. Its versatility, effectiveness, and potential for innovation set it apart from other similar compounds.
Properties
Molecular Formula |
C11H16O2Si |
|---|---|
Molecular Weight |
208.33 g/mol |
InChI |
InChI=1S/C11H16O2Si/c1-3-12-11(13-4-2)14-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
InChI Key |
OQVZNFLJURKUOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)[Si]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



